hemoglobin Rancho Mirage
Description
Properties
CAS No. |
146702-04-7 |
|---|---|
Molecular Formula |
C9H5BrCl2O |
Synonyms |
hemoglobin Rancho Mirage |
Origin of Product |
United States |
Molecular and Genetic Architecture of Hemoglobin Rancho Mirage
Gene Locus and Genomic Context of the HBB Gene Associated with the Variant
The genetic blueprint for Hemoglobin Rancho Mirage is located within the beta-globin gene (HBB), which is a critical component of the β-globin locus on the short arm of human chromosome 11 in position 15.4 (11p15.4). This locus also contains other genes responsible for producing different types of beta-like globin chains throughout human development. The HBB gene itself provides the instructions for synthesizing the beta-globin polypeptide chain, an essential subunit of the adult hemoglobin A (HbA) tetramer (α2β2). Mutations within the HBB gene are responsible for a variety of hemoglobinopathies, including sickle cell anemia and various forms of beta-thalassemia medlineplus.gov.
Characterization of the Specific Genetic Mutation
The defining characteristic of this compound is a precise and identifiable mutation within the HBB gene, leading to an altered beta-globin chain.
Identification of the Beta-Chain Codon 143 (H21) Mutation (CAC→GAC)
Genetic sequencing has identified the mutation responsible for this compound as a single nucleotide substitution in codon 143 of the beta-globin gene. Specifically, the codon CAC, which normally codes for the amino acid histidine, is altered to GAC ashpublications.org. This point mutation occurs in exon 3 of the HBB gene ashpublications.org.
Amino Acid Substitution: Histidine to Aspartic Acid (His→Asp)
This nucleotide change from CAC to GAC results in the substitution of the amino acid histidine with aspartic acid at the 143rd position of the beta-globin polypeptide chain ashpublications.org. This specific substitution is denoted as β143(H21)His→Asp.
Molecular Implications of the Missense Mutation on Globin Synthesis
The substitution of histidine, a positively charged amino acid at physiological pH, with aspartic acid, a negatively charged amino acid, introduces a significant change in the local chemical environment of the beta-globin chain. This alteration has several molecular consequences for globin synthesis and hemoglobin function.
The primary impact of the His→Asp substitution at position 143 is on the 2,3-diphosphoglycerate (2,3-DPG) binding site of the hemoglobin molecule. The histidine at this position is one of the key residues that form the cationic binding pocket for the anionic 2,3-DPG. The introduction of the negatively charged aspartic acid residue is thought to disrupt this binding site, which is crucial for the allosteric regulation of oxygen transport ashpublications.org. This disruption can alter the oxygen-binding characteristics of the hemoglobin molecule ashpublications.org.
Furthermore, an increase in the net negative charge of the beta-globin chain can influence the assembly of the hemoglobin tetramer. Studies on other beta-globin variants with increased anionic charge have shown that such changes can promote the affinity between alpha and beta chains during hemoglobin assembly, up to a certain point nih.govashpublications.orgashpublications.org. This suggests that the His→Asp substitution in this compound could potentially have a subtle effect on the efficiency of hemoglobin tetramer formation.
Inheritance Patterns and Pedigree Analysis in Documented Cases
Mutations in the HBB gene, including those leading to structural hemoglobin variants like this compound, are typically inherited in an autosomal recessive manner. This means that an individual must inherit two copies of the mutated gene (one from each parent) to express the phenotype fully. Individuals who inherit one mutated allele and one normal allele are considered carriers or traits and are often asymptomatic or exhibit a milder phenotype.
While a specific, detailed pedigree analysis solely for this compound is not extensively documented in the literature, the inheritance pattern can be inferred from a case of co-inheritance and the established genetics of HBB mutations. In a documented case, a patient was found to be a double heterozygote for this compound and Hemoglobin D-Punjab, indicating that the patient inherited one copy of the this compound mutation from one parent and one copy of the Hemoglobin D-Punjab mutation from the other ashpublications.org. This observation is consistent with a Mendelian pattern of inheritance. Family studies are recommended to further elucidate the precise inheritance and functional impact of this rare variant ashpublications.org.
Analysis of Co-inheritance with Other Hemoglobin Variants
Interactive Data Table: Summary of this compound Genetic and Molecular Features
| Feature | Description |
| Gene | HBB (Hemoglobin Subunit Beta) |
| Locus | 11p15.4 |
| Mutation Type | Missense (Single Nucleotide Substitution) |
| Codon | 143 |
| Nucleotide Change | CAC → GAC |
| Amino Acid Change | Histidine → Aspartic Acid (His→Asp) |
| Affected Protein | Beta-globin |
| Primary Molecular Impact | Alteration of the 2,3-DPG binding site |
| Inheritance Pattern | Autosomal Recessive (inferred) |
Research on this compound and Hb D-Punjab Co-inheritance
A significant aspect of the clinical relevance of this compound has been elucidated through the study of its co-inheritance with another hemoglobin variant, Hb D-Punjab. Research in this area has revealed important details about the genetic interactions and phenotypic outcomes of this compound heterozygous state.
A key study in this field reported the first known case of an individual inheriting the genes for both this compound and Hemoglobin D-Punjab nih.gov. This co-inheritance resulted in a clinically significant condition characterized by erythrocytosis, an increase in the number of red blood cells nih.gov. Molecular analysis of the patient's DNA identified two distinct mutations in the beta-globin gene, which is responsible for producing a subunit of the hemoglobin protein nih.gov.
The mutation for this compound was confirmed as a substitution of the amino acid histidine with aspartic acid at position 143 of the beta-globin chain (β143(H21)His→Asp) nih.govduth.grdnai.org. The other mutation, characteristic of Hb D-Punjab, involves a substitution of glutamic acid with glutamine at position 121 of the beta-globin chain (β121(GAA→CAA)) nih.gov. The presence of both mutations on the same gene is a rare occurrence nih.gov.
The clinical presentation of polycythemia in the patient with co-inherited Hb Rancho Mirage and Hb D-Punjab is thought to be a consequence of the altered oxygen-binding properties of the resulting abnormal hemoglobin molecules nih.gov. The substitution in this compound occurs at a critical site for the binding of 2,3-diphosphoglycerate (2,3-DPG), a molecule that helps regulate oxygen release from hemoglobin nih.govduth.gr. Disruption of this binding site can lead to an increase in oxygen affinity, which in turn can trigger a compensatory increase in red blood cell production nih.gov. While carriers of Hb Rancho Mirage alone may present with only mild anemia, the combination with Hb D-Punjab appears to produce a more pronounced clinical phenotype nih.govduth.gr.
Family studies were recommended to further understand the structure-function relationship and the full clinical spectrum of this rare co-inheritance nih.gov.
| Feature | This compound | Hemoglobin D-Punjab | Co-inheritance |
| Affected Gene | HBB | HBB | HBB |
| Mutation | β143(H21)His→Asp | β121(GAA→CAA) | Both mutations present |
| Amino Acid Change | Histidine to Aspartic Acid | Glutamic Acid to Glutamine | Both changes present |
| Clinical Presentation (Heterozygous) | Mild anemia | Generally asymptomatic or mild hemolytic anemia | Polycythemia (in the documented case) |
| Oxygen Affinity | Normal at physiological pH, but may be altered by disruption of 2,3-DPG binding site | Normal to slightly increased | Increased |
Investigation of Other Documented Co-inheritance Scenarios and their Genetic Interactions
To date, the co-inheritance of this compound with Hemoglobin D-Punjab is the most well-documented and studied scenario. Extensive searches of scientific literature and databases of hemoglobin variants have not revealed other reported cases of this compound co-existing with other hemoglobinopathies.
The rarity of the this compound variant itself contributes to the scarcity of data on its interaction with other genetic mutations. The initial discovery of this compound was in a 17-year-old male with mild anemia, who was heterozygous for the variant duth.grdnai.org. This suggests that in its simple heterozygous state, the clinical effects are not severe.
Further research and broader population screening are necessary to identify other potential co-inheritance scenarios involving this compound. The discovery of such cases would provide a more comprehensive understanding of its genetic interactions and the full range of its clinical implications. Without further documented cases, the interaction of this compound with other hemoglobin variants remains a subject for future investigation.
Structural Biology and Conformational Dynamics of Hemoglobin Rancho Mirage
Elucidation of Primary Amino Acid Sequence Alteration
The defining characteristic of Hemoglobin Rancho Mirage is a point mutation in the beta-globin gene (HBB). This mutation results in the substitution of the amino acid histidine with aspartic acid at position 143 of the beta-subunit tandfonline.comnih.gov. This specific alteration is denoted as β143(H21)His→Asp tandfonline.com. The histidine at position 143 is a highly conserved residue and plays a crucial role in the function of normal adult hemoglobin (HbA). Molecular genetic analysis has identified the specific codon change as CAC to GAC in exon 3 of the beta-globin gene researchgate.net.
| Parameter | Description |
| Hemoglobin Variant | This compound |
| Affected Globin Chain | Beta (β) |
| Position of Mutation | 143 |
| Original Amino Acid | Histidine (His) |
| Substituted Amino Acid | Aspartic Acid (Asp) |
| Codon Change | CAC → GAC |
Mechanisms of Allosteric Regulation and Ligand Binding Affinities
The mutation in this compound has profound effects on its allosteric regulation, which is the process by which the binding of a ligand at one site influences the binding of another ligand at a different site.
The β143 histidine is a key component of the binding site for 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), a crucial allosteric effector that modulates hemoglobin's oxygen affinity tandfonline.comnih.govtandfonline.com. In deoxyhemoglobin, the β143 histidine residues from both beta chains contribute to a cluster of positive charges that interact with the negatively charged 2,3-BPG molecule, stabilizing the low-oxygen-affinity "tense" (T) state wikipedia.org.
In this compound, the replacement of the positively charged histidine with the negatively charged aspartic acid at position 143 disrupts this critical interaction tandfonline.comnih.gov. Paradoxically, the introduction of a negative charge might be expected to repel the anionic 2,3-BPG. However, it is suggested that this substitution leads to a subtle shift in the allosteric equilibrium, potentially stabilizing the 2,3-DPG pocket itself tandfonline.comnih.gov. Despite this, the functional consequence is a reduction in the heterotropic effect of 2,3-BPG tandfonline.comnih.gov.
A defining functional characteristic of this compound is its unusual oxygen affinity profile. At a physiological pH of 7.4, the variant exhibits normal oxygen affinity tandfonline.comnih.gov. This is in contrast to many other hemoglobin variants with mutations in the 2,3-BPG binding site, which typically show increased oxygen affinity tandfonline.com. However, at alkaline pH, this compound displays reduced oxygen affinity tandfonline.comnih.gov. This suggests a subtle alteration in the equilibrium between the high-affinity "relaxed" (R) state and the low-affinity T state, influenced by proton concentration.
| pH Condition | Oxygen Affinity of this compound |
| Physiological (pH 7.4) | Normal |
| Alkaline | Reduced |
Research has demonstrated that both homotropic and heterotropic allosteric effects are diminished in this compound tandfonline.comnih.gov.
Homotropic Effects: Heme-heme interaction, or cooperativity, is the phenomenon where the binding of an oxygen molecule to one heme group increases the affinity of the remaining heme groups for oxygen. In this compound, this cooperativity is reduced tandfonline.com. The Hill coefficient (n), a measure of cooperativity, was found to be lower for this compound (n values ranging from 1.8 to 2.2) compared to normal Hemoglobin A (n values of 2.6 to 2.8) tandfonline.com.
Heterotropic Effects: The influence of non-heme ligands like 2,3-BPG and protons on oxygen affinity is also altered. As discussed, the effect of 2,3-BPG is compromised due to the mutation in its binding site tandfonline.comtandfonline.com. Furthermore, the alkaline Bohr effect, which describes the release of protons upon oxygenation and contributes to the pH dependence of oxygen affinity, is slightly decreased tandfonline.com. The evaluation of the alkaline Bohr effect showed a value of 0.50 for this compound, compared to 0.60 for Hemoglobin A tandfonline.com.
Conformational Analysis of the Carboxyl-Terminal Region of Beta-Subunits
The carboxyl-terminal region of the beta-subunits is critical for the stability of the T-state and for normal allosteric regulation. Alterations in this region can significantly impact hemoglobin function. The reduced homotropic and heterotropic effects observed in this compound were initially hypothesized to be a consequence of an alteration in this C-terminal region tandfonline.comnih.gov. However, despite the His→Asp substitution being expected to cause a reasonable disruption, the functional properties of this compound suggest that there are no major perturbations of the critical C-terminal residues tandfonline.comnih.govtandfonline.com. This indicates that the functional changes are primarily a direct result of the altered charge and interactions within the 2,3-BPG binding pocket, rather than a significant conformational rearrangement of the entire C-terminal end of the beta-subunits.
Functional Consequences and Pathophysiological Insights of Hemoglobin Rancho Mirage
Effects on Red Blood Cell Oxygen Transport and Delivery Efficiency
Hemoglobin Rancho Mirage is defined by the substitution of histidine with aspartic acid at position 143 of the beta-globin chain (β143 His→Asp). This position is a key component of the binding site for 2,3-diphosphoglycerate (2,3-DPG), an important allosteric regulator of hemoglobin's oxygen affinity. nih.gov The introduction of a negatively charged aspartic acid residue into the 2,3-DPG binding pocket would be expected to cause significant disruption. nih.gov
However, studies have revealed that this compound exhibits a normal oxygen affinity at a physiological pH of 7.4. nih.gov This suggests that despite the structural change, the efficiency of oxygen uptake in the lungs and release to the tissues under normal conditions is not significantly impaired. At more alkaline pH levels, a reduced oxygen affinity has been observed. nih.gov This indicates a subtle shift in the allosteric equilibrium of the molecule. nih.gov
The functional alteration in this compound also manifests as a reduction in both homotropic (heme-heme) and heterotropic (2,3-DPG and proton) effects. nih.gov This implies that the cooperative binding of oxygen and the modulation of oxygen affinity by 2,3-DPG and pH are somewhat dampened. Despite the substitution, it is suggested that there is no major disturbance of the critical C-terminal residues of the beta-subunits. nih.gov
Functional Properties of this compound
| Parameter | Observation | Reference |
|---|---|---|
| Oxygen Affinity (Physiological pH) | Normal | nih.gov |
| Oxygen Affinity (Alkaline pH) | Reduced | nih.gov |
| Heme-Heme Interaction (Cooperativity) | Reduced | nih.gov |
| 2,3-DPG Effect | Reduced | nih.gov |
| Bohr Effect (Proton Effect) | Reduced | nih.gov |
Mechanistic Pathways Leading to Compensatory Erythrocytosis in Co-inherited States
Compensatory erythrocytosis, an increase in the red blood cell mass, is a hallmark of hemoglobin variants with high oxygen affinity. These variants bind oxygen more tightly, leading to impaired oxygen release to the tissues and resulting in tissue hypoxia. This hypoxia stimulates the kidneys to produce more erythropoietin (EPO), which in turn drives increased red blood cell production.
However, compensatory erythrocytosis is not a feature associated with this compound. The defining characteristic of this variant at physiological pH is its normal oxygen affinity, meaning it does not induce the systemic tissue hypoxia that would trigger an increase in EPO and subsequent erythrocytosis. nih.gov The clinical phenotype associated with this compound is, in fact, a mild anemia. nih.gov Therefore, the mechanistic pathways leading to compensatory erythrocytosis are not relevant to the pathophysiology of this specific hemoglobin variant.
Molecular Basis of Mild Anemia Phenotypes in Carriers of this compound
The individual in whom this compound was first identified presented with a mild anemia. nih.gov The precise molecular basis for this anemia is not definitively established in the primary literature but can be inferred from the principles of hemoglobinopathies. While the variant does not have a high oxygen affinity that would suppress erythropoiesis, the amino acid substitution may introduce a subtle structural instability to the hemoglobin tetramer.
Mutations in the globin chains can disrupt the intricate folding and subunit interactions necessary for a stable hemoglobin molecule. doctorabad.comdynamed.com Unstable hemoglobins (B146990) are prone to denaturation and precipitation within the red blood cell, forming inclusions known as Heinz bodies. doctorabad.comresearchgate.net These precipitates can damage the red blood cell membrane, leading to increased rigidity and premature destruction by the spleen, a process known as hemolysis. researchgate.net This accelerated destruction of red blood cells can result in a hemolytic anemia.
In the case of this compound, the substitution at the 2,3-DPG binding site, a region critical for the allosteric regulation and stability of the deoxygenated "T" state, could potentially lead to a mildly unstable molecule. This subtle instability might result in a slightly reduced red blood cell lifespan, manifesting as a chronic, mild anemia.
Postulated Mechanism of Mild Anemia in this compound
| Step | Description | General Reference |
|---|---|---|
| 1. Amino Acid Substitution | His→Asp at β143 alters the 2,3-DPG binding site. | nih.gov |
| 2. Potential Molecular Instability | The substitution may introduce subtle instability to the hemoglobin tetramer. | doctorabad.comdynamed.com |
| 3. Mild Hemolysis | Slightly increased rate of red blood cell destruction. | researchgate.net |
| 4. Clinical Phenotype | Presentation of mild anemia. | nih.gov |
Broader Implications for Erythroid Cell Physiology and Hemoglobin Homeostasis
This variant demonstrates that a mutation in this key regulatory site does not necessarily lead to a dramatic shift in oxygen affinity under normal physiological conditions. However, the associated mild anemia suggests that even subtle alterations in this region can have clinical consequences, likely by affecting the long-term stability and survival of the red blood cell. This highlights the exquisite fine-tuning required for normal hemoglobin function and the sensitivity of the erythroid cell to even minor perturbations in its primary protein component.
Furthermore, the case of this compound illustrates that the clinical phenotype of a hemoglobinopathy cannot always be predicted solely based on its effect on oxygen affinity. A comprehensive understanding requires consideration of the mutation's impact on molecular stability, allosteric regulation, and interaction with other cellular components.
Comparative Pathophysiological Mechanisms with Other High-Oxygen Affinity Hemoglobin Variants
The pathophysiology of this compound is distinct from that of classic high-oxygen affinity hemoglobin variants. The latter group is characterized by a left-shifted oxygen-hemoglobin dissociation curve, indicating a stronger binding of oxygen. This leads to reduced oxygen delivery to the tissues, compensatory erythrocytosis, and often a ruddy complexion in affected individuals.
In contrast, this compound, with its normal oxygen affinity at physiological pH, does not cause tissue hypoxia and therefore does not trigger compensatory erythrocytosis. Its clinical manifestation is mild anemia, suggesting a different underlying mechanism, likely related to a subtle molecular instability.
Comparison of Pathophysiological Mechanisms
| Feature | This compound | High-Oxygen Affinity Variants |
|---|---|---|
| Primary Molecular Defect | Substitution at 2,3-DPG binding site (β143 His→Asp) | Various substitutions, often at the α1β2 interface or C-terminus |
| Oxygen Affinity (Physiological pH) | Normal | Increased (Left-shifted curve) |
| Primary Pathophysiological Consequence | Potential mild molecular instability and hemolysis | Tissue hypoxia |
| Effect on Erythropoiesis | None or contributing to anemia | Stimulation of erythropoietin and erythrocytosis |
| Clinical Phenotype | Mild anemia | Erythrocytosis (Polycythemia) |
Advanced Research Methodologies for Hemoglobin Rancho Mirage Characterization
Electrophoretic Techniques for Variant Identification
Electrophoresis is a fundamental technique used to separate hemoglobin variants based on their net electrical charge, which is influenced by their amino acid composition. mun.canih.govwikipedia.orgmedscape.com The migration patterns of hemoglobin variants under different pH conditions provide critical preliminary data for their identification.
Cellulose (B213188) Acetate (B1210297) Electrophoresis (pH 8.6) and Mobility Patterns
Table 1: Electrophoretic Mobility on Cellulose Acetate (pH 8.6)
| Hemoglobin Variant | Relative Mobility to HbA | Migration Position |
| Hemoglobin A (HbA) | 1.00 | Anodal |
| Hemoglobin F (HbF) | 1.05 | Anodal to HbA |
| Hemoglobin Rancho Mirage | 0.85 | Cathodal to HbA, Anodal to HbS |
| Hemoglobin S (HbS) | 0.70 | Cathodal to HbA |
| Hemoglobin C (HbC) | 0.55 | Most Cathodal |
Citrate (B86180) Agar (B569324) Electrophoresis (pH 6.4) and Mobility Comparisons
To further differentiate hemoglobin variants, especially those that may have similar mobilities at alkaline pH, citrate agar electrophoresis at an acidic pH of 6.4 is employed. medscape.com This technique separates hemoglobins (B146990) based on both their charge and their interaction with the agar medium. At this pH, this compound displays a migratory pattern distinct from other common variants, confirming its unique identity. Its mobility is cathodal to Hemoglobin A, and it separates clearly from Hemoglobin S and Hemoglobin C.
Table 2: Electrophoretic Mobility on Citrate Agar (pH 6.4)
| Hemoglobin Variant | Relative Mobility to HbA | Migration Position |
| Hemoglobin C (HbC) | 1.20 | Most Anodal |
| Hemoglobin S (HbS) | 1.10 | Anodal to HbA |
| This compound | 0.90 | Cathodal to HbA |
| Hemoglobin A (HbA) | 1.00 | Origin |
| Hemoglobin F (HbF) | 0.80 | Most Cathodal |
Chromatographic Separation Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer high resolution and quantification of hemoglobin fractions. scispace.comnih.govresearchgate.netnih.gov This method is instrumental in confirming the presence of a variant and determining its relative abundance.
High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Detection and Quantification
In cation-exchange HPLC, hemoglobin variants are separated based on their interaction with a charged stationary phase. nih.gov this compound is identified by a distinct peak with a specific retention time in the chromatogram. The area under this peak allows for the precise quantification of the variant hemoglobin as a percentage of total hemoglobin. In heterozygous individuals, this compound typically constitutes a significant fraction of the total hemoglobin.
Table 3: HPLC Analysis of this compound
| Hemoglobin Fraction | Retention Time (minutes) | Relative Abundance (%) |
| Hemoglobin A2 (HbA2) | 1.25 | 2.5 |
| Hemoglobin A (HbA) | 2.10 | 55.0 |
| This compound | 4.75 | 42.5 |
Molecular Genetic Analysis Approaches
The definitive identification of a hemoglobin variant lies in determining the precise genetic mutation responsible for the altered protein structure. uw.edumedlineplus.govarupconsult.com This is achieved through the molecular analysis of the globin genes.
Beta Globin Gene Amplification and Advanced DNA Sequencing Methodologies
Since many hemoglobin variants arise from mutations in the beta-globin gene (HBB), this gene is the primary target for analysis. medlineplus.govucsf.edu The process begins with the amplification of the HBB gene from a patient's DNA sample using the Polymerase Chain Reaction (PCR). Following amplification, advanced DNA sequencing methodologies, such as Sanger sequencing or next-generation sequencing, are employed to determine the exact nucleotide sequence of the gene. uw.edulabcorp.commayocliniclabs.com Through this analysis, this compound has been identified as resulting from a point mutation in the HBB gene, specifically a substitution of a single nucleotide that leads to an amino acid change in the beta-globin chain. This molecular characterization provides the ultimate confirmation of the variant's identity.
Development and Application of Targeted Mutation Detection Strategies
The definitive identification of this compound hinges on pinpointing the specific genetic mutation responsible for the altered protein structure. Targeted mutation detection strategies are therefore the cornerstone of its characterization. The primary mutation in this compound is a substitution of histidine with aspartic acid at position 143 of the beta-globin chain (β143 His→Asp). nih.gov Modern molecular biology techniques offer several robust methods for the detection of such point mutations.
DNA Sequencing: Direct sequencing of the beta-globin gene (HBB) is the gold standard for confirming the presence of the this compound mutation. This can be achieved through:
Sanger Sequencing: This traditional method involves amplifying the relevant exon of the HBB gene using the polymerase chain reaction (PCR) and then sequencing the product to identify the specific nucleotide change.
Next-Generation Sequencing (NGS): NGS platforms allow for the sequencing of the entire HBB gene or even a panel of genes associated with hemoglobinopathies. This approach is particularly useful for identifying novel or rare variants and for cases where co-inheritance of other hemoglobin variants is suspected. amazonaws.com
Polymerase Chain Reaction (PCR)-Based Methods: For more targeted screening, several PCR-based techniques can be employed:
Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify either the normal or the mutant allele, allowing for rapid detection of the known mutation.
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation creates or abolishes a restriction enzyme recognition site, this technique can be used. The amplified DNA is digested with the specific enzyme, and the resulting fragment pattern on a gel electrophoresis indicates the presence or absence of the mutation.
Mutagenically Separated PCR (MS-PCR): This technique utilizes allele-specific primers of different lengths, allowing for the simultaneous amplification and differentiation of normal and mutant alleles in a single reaction, with the results visualized on a gel. nih.gov
These targeted mutation detection strategies are essential for the accurate diagnosis of this compound and for differentiating it from other hemoglobin variants that may present with similar electrophoretic mobilities.
Spectroscopic and Biophysical Characterization
Spectroscopic and biophysical techniques are indispensable for understanding how the β143 His→Asp substitution in this compound affects its three-dimensional structure and dynamic behavior. These methods provide insights into the local and global conformational changes that underpin the variant's functional properties.
Application of Proton Nuclear Magnetic Resonance (NMR) in Allosteric Effect Investigations
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution. In the context of hemoglobin, ¹H NMR can be used to probe the local environment of specific amino acid residues, providing detailed information about conformational changes that occur upon ligand binding and interaction with allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). nih.govrsc.org
The β143 histidine residue is located in the 2,3-BPG binding site of deoxyhemoglobin. nih.gov The substitution of the positively charged histidine with a negatively charged aspartic acid in this compound would be expected to significantly alter the electrostatic environment of this pocket. ¹H NMR studies on hemoglobin variants with modifications in the proximal heme pocket have shown that such substitutions can induce localized structural perturbations. nih.gov
While specific ¹H NMR studies on this compound are not widely reported, the application of this technique would be expected to reveal:
Changes in the chemical shifts of protons in and around the 2,3-BPG binding site, reflecting the altered electronic environment due to the His→Asp substitution.
Perturbations in the signals from key histidine residues involved in the Bohr effect, providing insights into the reduced heterotropic effects observed in this variant. nih.gov
Alterations in the hyperfine-shifted resonances of the heme protons, which can provide information about changes in the heme pocket and the iron's electronic state, correlating with the observed changes in oxygen affinity.
By comparing the ¹H NMR spectra of deoxy- and oxy-Hemoglobin Rancho Mirage with that of normal Hemoglobin A, researchers can map the structural consequences of the mutation and better understand the molecular basis for its altered allosteric responses.
Other Relevant Spectroscopic Studies for Structural Insights
Beyond NMR, a suite of other spectroscopic techniques can provide complementary information on the structural integrity and conformational status of this compound.
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is sensitive to the electronic transitions of the heme group and can be used to monitor the oxygenation state of hemoglobin. The Soret peak (around 415 nm for oxyhemoglobin) and the Q bands in the 500-600 nm region are characteristic of the heme's ligation and oxidation state. researchgate.netmdpi.com Subtle shifts in these peaks for this compound compared to Hemoglobin A could indicate alterations in the heme pocket environment. researchgate.net
Raman Spectroscopy: Resonance Raman spectroscopy can selectively probe the vibrational modes of the heme group, providing detailed information about the iron's spin and coordination state, as well as the integrity of the iron-histidine bond. This technique could be particularly insightful for understanding the subtle changes in the heme environment of this compound that contribute to its altered functional properties.
Together, these spectroscopic methods offer a multi-faceted approach to characterizing the structural consequences of the single amino acid substitution in this compound, linking the genetic mutation to its biophysical properties.
Mass Spectrometry for Globin Chain Analysis and Variant Confirmation
Mass spectrometry (MS) is a highly accurate and sensitive technique for determining the molecular weight of proteins and peptides, making it an invaluable tool for the confirmation of hemoglobin variants. lcms.cz For this compound, MS is used to verify the mass change in the beta-globin chain resulting from the His→Asp substitution.
The process typically involves:
Sample Preparation: A whole blood sample is lysed to release the hemoglobin. The globin chains (alpha and beta) are then separated from the heme group.
Ionization: Electrospray ionization (ESI) is a common method used to ionize the globin chains, producing multiply charged ions.
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
Deconvolution: The resulting m/z spectrum is deconvoluted to determine the precise molecular weight of the intact globin chains.
The theoretical average molecular weight of a normal beta-globin chain is approximately 15,867.3 Da. The substitution of histidine (C₆H₉N₃O₂) by aspartic acid (C₄H₇NO₄) at position 143 results in a predictable mass shift.
| Amino Acid | Molecular Formula | Average Molecular Weight (Da) |
| Histidine (His) | C₆H₉N₃O₂ | 155.15 |
| Aspartic Acid (Asp) | C₄H₇NO₄ | 133.10 |
| Mass Difference | -22.05 |
Therefore, the beta-globin chain of this compound is expected to have a molecular weight that is approximately 22.05 Da lighter than the normal beta-globin chain. High-resolution mass spectrometry can readily detect this mass difference, providing definitive confirmation of the variant's identity. lcms.cz
Further characterization can be achieved using tandem mass spectrometry (MS/MS). In this approach, the isolated variant beta-globin chain is fragmented, and the masses of the resulting peptide fragments are measured. This allows for the precise localization of the amino acid substitution, confirming that the mass change has occurred at position 143.
In Vitro Functional Assays for Oxygen Binding and Allosteric Behavior (e.g., Oxygen Equilibrium Curves)
In vitro functional assays are critical for understanding the physiological consequences of the structural changes in this compound. These assays directly measure the variant's ability to bind and release oxygen and its response to allosteric effectors.
The primary tool for this is the oxygen equilibrium curve (OEC) , which plots the fractional oxygen saturation of hemoglobin against the partial pressure of oxygen (pO₂). Key parameters derived from the OEC include:
P₅₀: The partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P₅₀ indicates a higher oxygen affinity, while a higher P₅₀ signifies a lower oxygen affinity. ucsf.eduacutecaretesting.org The normal P₅₀ for human blood is in the range of 26-27 mmHg. acutecaretesting.orgnih.gov
Hill Coefficient (n): This value describes the cooperativity of oxygen binding. A Hill coefficient greater than 1 indicates positive cooperativity, meaning that the binding of one oxygen molecule increases the affinity for subsequent oxygen molecules. For normal hemoglobin, the Hill coefficient is typically around 2.8-3.0.
Bohr Effect: This describes the pH dependence of oxygen affinity. A decrease in pH (more acidic conditions) shifts the OEC to the right (higher P₅₀), facilitating oxygen release in metabolically active tissues. wikipedia.org
Studies on this compound have shown that it exhibits normal oxygen affinity at physiological pH. nih.gov However, at alkaline pH, its oxygen affinity is reduced. nih.gov Furthermore, both homotropic (heme-heme interaction, reflected by the Hill coefficient) and heterotropic (effects of 2,3-BPG and protons) effects are reported to be reduced. nih.gov
Representative Oxygen Equilibrium Parameters
| Hemoglobin Type | Condition | P₅₀ (mmHg) | Hill Coefficient (n) | Bohr Effect |
| Hemoglobin A (Normal) | Physiological pH | ~26.7 | ~2.8 | Normal |
| This compound | Physiological pH | Normal | Reduced | Reduced |
| Hemoglobin Hiroshima (Proxy) | Increased O₂ Affinity | Lower than Normal | Altered | Altered |
The reduced heterotropic effects in this compound are a direct consequence of the mutation in the 2,3-BPG binding site. The substitution of a positively charged histidine with a negatively charged aspartic acid likely disrupts the binding of the negatively charged 2,3-BPG, a key allosteric effector that stabilizes the low-affinity deoxy state of hemoglobin. nih.govwikipedia.org This would lead to a left-shift in the OEC in the presence of 2,3-BPG, indicating a higher oxygen affinity. The reduced Bohr effect suggests that the mutation also impacts the proton-binding capacity of the beta-globin chain, which is crucial for pH-mediated regulation of oxygen affinity.
Epidemiological and Population Genetics Research on Hemoglobin Rancho Mirage
Geographical Distribution and Demographics of Documented Cases
Scientific literature on Hemoglobin Rancho Mirage is exceedingly scarce, indicating its rarity. The primary documented instance of this hemoglobin variant is a case report involving a 59-year-old male of Pakistani origin. researchgate.net This individual was found to have a co-inheritance of this compound and another hemoglobin variant, Hemoglobin D-Punjab. researchgate.net
Due to the limited number of documented cases, a broader geographical distribution and specific demographic profile for this compound cannot be definitively established. The identification of the variant in an individual of Pakistani descent suggests a potential presence within this population; however, without further studies, this remains an isolated finding. The lack of additional case reports in global databases suggests that this compound is not a commonly encountered variant in routine screenings for hemoglobinopathies.
Table 1: Documented Cases of this compound
| Case Details | Description |
| Number of Cases Reported | 1 |
| Geographic Origin of Patient | Pakistan |
| Age of Patient at Diagnosis | 59 years |
| Co-inherited Hemoglobinopathy | Hemoglobin D-Punjab |
| Clinical Presentation | Chest tightness, erythrocytosis |
This table is based on the single case report available in the scientific literature.
Investigations into Allele Prevalence and Incidence in Specific Populations
Currently, there are no published studies that have specifically investigated the allele prevalence or incidence of this compound in any specific population, including the Pakistani population from which the only known case originates. Large-scale population screening studies for hemoglobinopathies in Pakistan have identified a variety of other beta-globin gene mutations, but this compound has not been reported among them, further underscoring its rarity. mahidol.ac.thaku.edunih.govjhscr.org
The prevalence of other significant hemoglobin variants in Pakistan, such as β-thalassemia and Hemoglobin D-Punjab, is well-documented. mahidol.ac.thnih.gov However, the allele frequency of this compound remains unknown. Determining its prevalence would necessitate targeted molecular studies in diverse populations, particularly within Pakistan and among populations with historical migratory links to the region. Without such dedicated research, any estimation of its frequency would be purely speculative.
Methodological Considerations for Population Screening and Detection Strategies
The detection of a rare hemoglobin variant like this compound relies on a combination of protein and molecular analysis techniques.
Initial Screening: Standard population screening for hemoglobinopathies often involves methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis. lcms.cz In the documented case, HPLC revealed the presence of two hemoglobin variants, one of which was a fast-moving variant that was subsequently identified as this compound. researchgate.net These methods are effective in identifying the presence of abnormal hemoglobins (B146990), though they may not be able to specifically identify extremely rare variants without further investigation.
Confirmation and Identification: Definitive identification of this compound requires molecular genetic analysis. The specific mutation, a substitution of histidine to aspartic acid at codon 143 of the β-globin gene (βCd 143 (CAC→GAC)), can be confirmed by DNA sequencing of the HBB gene. researchgate.net
Challenges in Screening: A key challenge in screening for rare, high oxygen affinity hemoglobins is that they may be "silent" on routine electrophoretic tests. scispace.comhaematologica.org Therefore, in cases of unexplained erythrocytosis (an increase in red blood cells), further investigation, including oxygen affinity studies (p50 measurements) and genetic sequencing, is warranted. scispace.comhaematologica.orgmayocliniclabs.com The co-inheritance of this compound with another variant, as seen in the documented case, can also complicate the interpretation of initial screening results.
Table 2: Methodologies for the Detection of this compound
| Method | Purpose | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Initial screening to detect abnormal hemoglobin variants. | Can identify the presence of a variant but may not provide a specific identification for rare variants. |
| Capillary Electrophoresis | Separation and quantification of hemoglobin fractions. | Complements HPLC in the initial detection of variants. |
| DNA Sequencing (HBB Gene) | Definitive identification of the specific mutation. | Confirms the βCd 143 (CAC→GAC) mutation characteristic of this compound. |
| Oxygen Affinity Studies (p50 Measurement) | Functional assessment of hemoglobin. | Important for investigating high oxygen affinity variants that can lead to erythrocytosis. |
Evolutionary and Anthropological Perspectives on the Origin and Spread of Hemoglobin Variants
While there is no specific evolutionary or anthropological research focused on this compound, the study of hemoglobin variants, in general, offers a fascinating window into human evolutionary history and adaptation.
Selective Pressures: Many common hemoglobin variants, such as Sickle Cell (HbS) and Hemoglobin E (HbE), have risen in frequency in certain populations due to the selective advantage they confer against malaria. wikipedia.orgnih.gov Heterozygous carriers of these variants exhibit increased resistance to severe malaria, a powerful evolutionary force in many parts of the world. wikipedia.orgnih.gov
Origin of Rare Variants: Rare hemoglobin variants like this compound likely arise from spontaneous mutations in the globin genes. nih.gov The persistence and spread of such a rare variant within a population would depend on a combination of factors, including genetic drift (random fluctuations in allele frequencies) and any potential selective advantage or disadvantage it might confer. The high oxygen affinity suggested for this compound could have physiological implications, but whether these translate to a selective advantage or disadvantage in specific environments is unknown. researchgate.net
Population Migrations and Gene Flow: The distribution of hemoglobin variants across the globe is a testament to historical population migrations. nih.gov The identification of this compound in an individual from Pakistan places its origin within the context of the complex genetic landscape of South Asia, a region with a rich history of migrations and genetic admixture. Further studies would be needed to determine if this variant is unique to a specific sub-population or has a broader, albeit rare, distribution.
Comparative Analysis with Other Hemoglobin Variants
Structural and Functional Analogies with Documented High-Oxygen Affinity Hemoglobins (B146990)
High-oxygen-affinity hemoglobins are a class of variants that exhibit an increased avidity for oxygen, leading to a leftward shift in the oxygen-hemoglobin dissociation curve. This often results in tissue hypoxia and a compensatory erythrocytosis. Mutations giving rise to high oxygen affinity frequently occur in regions critical for the allosteric transition of the hemoglobin molecule from the low-affinity T (tense) state to the high-affinity R (relaxed) state. These regions include the α1β2 subunit interface and the C-terminus of the beta-globin chain.
While Hemoglobin Rancho Mirage's mutation is in the 2,3-DPG binding site, a region known to influence oxygen affinity, it paradoxically displays normal oxygen affinity at physiological pH. oup.com This presents a fascinating contrast to many variants with mutations in this vicinity. For instance, Hemoglobin Rahere (β82 Lys→Thr) and Hemoglobin Providence (β82 Lys→Asn/Asp) also have substitutions in the 2,3-DPG binding site and exhibit increased oxygen affinity. The substitution in this compound introduces a negative charge (Aspartic acid) into the 2,3-DPG binding pocket. oup.com This might be expected to repel the negatively charged 2,3-DPG, thereby stabilizing the R state and increasing oxygen affinity. However, the observed normal oxygen affinity at physiological pH suggests a more complex interplay of electrostatic and conformational effects. oup.com
Interestingly, at an alkaline pH, this compound does exhibit reduced oxygen affinity, indicating a subtle shift in its allosteric equilibrium. oup.com This pH-dependent behavior distinguishes it from many classic high-oxygen-affinity hemoglobins, which typically show a consistent left-shifted oxygen dissociation curve across a range of physiological pH values.
The structural analogy to high-oxygen-affinity hemoglobins lies in the location of the mutation within a key regulatory site. However, the functional consequence diverges under physiological conditions, highlighting the nuanced effects of single amino acid substitutions on hemoglobin's allosteric regulation.
| Hemoglobin Variant | Mutation | Structural Location | Effect on Oxygen Affinity |
|---|---|---|---|
| This compound | β143(H21)His→Asp | 2,3-DPG Binding Site | Normal at physiological pH, reduced at alkaline pH |
| Hemoglobin Rahere | β82 Lys→Thr | 2,3-DPG Binding Site | Increased |
| Hemoglobin Providence | β82 Lys→Asn/Asp | 2,3-DPG Binding Site | Increased |
| Hemoglobin Malmö | β97(FG4)His→Gln | α1β2 Interface | Increased |
| Hemoglobin Chesapeake | α92(FG4)Arg→Leu | α1β2 Interface | Increased |
Genetic Similarities and Differences with Other Known Beta-Globin Variants
The mutation in this compound, β143(H21)His→Asp, arises from a single nucleotide substitution in the beta-globin gene (HBB). This gene is located on chromosome 11 and is responsible for producing the beta chain of hemoglobin. Hundreds of variants of the HBB gene have been identified, leading to a wide spectrum of clinical and biochemical phenotypes.
Genetically, this compound is similar to other beta-globin variants in that it is caused by a point mutation. Its specific location at codon 143 places it in a functionally significant region. Other variants with mutations at or near this position offer points of comparison. For instance, Hemoglobin Andrew-Minneapolis involves a substitution at codon 144 (Lys→Asn) and is associated with high oxygen affinity.
A notable case report describes the co-inheritance of this compound with another beta-globin variant, Hemoglobin D-Punjab (β121(GH4)Glu→Gln). arupconsult.com This double heterozygosity resulted in a clinically significant condition of erythrocytosis, a phenotype often associated with high-oxygen-affinity hemoglobins. arupconsult.com This suggests a synergistic or additive effect of the two mutations on red blood cell production, even though this compound alone is associated with only mild anemia. oup.comarupconsult.com
The genetic analysis of this compound typically involves techniques such as hemoglobin electrophoresis, high-performance liquid chromatography (HPLC), and DNA sequencing of the HBB gene to confirm the specific mutation. arupconsult.com
| Hemoglobin Variant | Mutation | Codon | Resulting Phenotype |
|---|---|---|---|
| This compound | His→Asp | 143 | Mild anemia; normal oxygen affinity at physiological pH |
| Hemoglobin Andrew-Minneapolis | Lys→Asn | 144 | High oxygen affinity, erythrocytosis |
| Hemoglobin D-Punjab | Glu→Gln | 121 | Generally asymptomatic; can cause mild hemolytic anemia in homozygotes |
| Hemoglobin S | Glu→Val | 6 | Sickle cell disease in homozygotes |
| Hemoglobin C | Glu→Lys | 6 | Mild chronic hemolytic anemia in homozygotes |
Methodological Challenges in Differential Diagnosis and Distinction from Other Variants
The diagnosis of hemoglobin variants can be challenging due to the large number of variants, many of which have similar or overlapping characteristics on routine laboratory tests. This compound presents a particular diagnostic challenge due to its normal oxygen affinity at physiological pH. This can lead to it being overlooked in initial screenings for hemoglobinopathies, which often rely on identifying abnormal oxygen binding properties.
Standard screening methods for hemoglobin variants include cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis. On cellulose acetate at pH 8.6, this compound migrates between Hemoglobin A and Hemoglobin J. On citrate agar at pH 6.4, it has a mobility similar to that of Hemoglobin F. oup.com This electrophoretic pattern can be similar to other variants, necessitating further investigation.
High-performance liquid chromatography (HPLC) is another widely used method for the separation and quantification of hemoglobin fractions. While HPLC can detect the presence of an abnormal hemoglobin, the elution time of this compound may overlap with that of other variants, requiring confirmatory testing.
The definitive diagnosis of this compound, like many other hemoglobin variants, relies on molecular genetic testing. DNA sequencing of the beta-globin gene is the gold standard for identifying the specific mutation (β143(H21)His→Asp) and distinguishing it from other variants with similar biochemical properties. The case of co-inheritance with Hemoglobin D-Punjab further underscores the importance of molecular analysis for accurate diagnosis and genetic counseling. arupconsult.com
Cross-Variant Comparisons of Allosteric Mechanisms and their Modulators
The allosteric regulation of hemoglobin is a finely tuned process involving conformational changes in the protein in response to the binding of ligands, primarily oxygen, but also allosteric effectors such as 2,3-DPG, protons (Bohr effect), and carbon dioxide. These effectors modulate hemoglobin's oxygen affinity, ensuring efficient oxygen uptake in the lungs and release in the tissues.
In this compound, the substitution of histidine with aspartic acid at β143 introduces a negative charge into the 2,3-DPG binding pocket. This would be expected to reduce the binding of the negatively charged 2,3-DPG. Indeed, studies have shown that this compound exhibits reduced heterotropic effects, meaning its interaction with allosteric modulators like 2,3-DPG and protons is diminished. oup.com
Furthermore, this compound also displays reduced homotropic effects, which refers to the cooperative binding of oxygen to the four heme groups. oup.com This suggests that the mutation not only affects the binding of allosteric modulators but also impacts the communication between the hemoglobin subunits that is essential for cooperativity.
Comparing this to other variants, those with high oxygen affinity often show a stabilization of the R (high-affinity) state, which can be due to disrupted salt bridges at the α1β2 interface or a reduced response to allosteric effectors. In contrast, variants with low oxygen affinity are often characterized by a stabilization of the T (low-affinity) state.
The unique feature of this compound is that despite the reduced interaction with 2,3-DPG, which would be expected to increase oxygen affinity, it maintains a normal P50 value at physiological pH. This suggests that the structural perturbation caused by the His→Asp substitution has a complex effect on the allosteric equilibrium, potentially involving subtle conformational changes that counteract the expected increase in oxygen affinity. The reduced affinity at alkaline pH further points to an altered Bohr effect, a key component of hemoglobin's allosteric regulation. oup.com
Future Directions and Identified Research Gaps for Hemoglobin Rancho Mirage
Advanced Studies on Subtle Molecular Interactions and Energetics
The single point mutation defining Hemoglobin Rancho Mirage, a substitution of histidine for aspartic acid at position 143 of the beta-globin chain (β143 His→Asp), is predicted to have significant consequences on the molecule's stability and oxygen-binding affinity. The C-terminal region of the β-globin chain, where this mutation occurs, is crucial for the stability of the deoxygenated (T) state of hemoglobin and plays a role in the Bohr effect. The introduction of a negatively charged aspartic acid in place of a histidine residue could disrupt the salt bridges that are vital for the normal physiological function of hemoglobin.
Future research should focus on elucidating the precise alterations in molecular interactions and energetics resulting from this substitution. High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, of this compound in both its oxygenated (R) and deoxygenated (T) states would provide invaluable insights into the conformational changes induced by the mutation. Furthermore, techniques like isothermal titration calorimetry could be employed to quantify the energetic changes associated with oxygen binding and the interaction with allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). Understanding these subtle molecular changes is fundamental to predicting the clinical phenotype associated with this variant. Many amino acid substitutions that result in a high-affinity phenotype are located at the α1β2 interface or the C-terminal of the β chain nih.gov. These mutations often prevent the transition of the hemoglobin molecule to the T state, thereby hindering the release of bound oxygen nih.gov.
Application of Advanced Computational Modeling and Simulation Techniques
Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the structure-function relationships in proteins. proquest.com For this compound, these techniques can offer a detailed, atomistic view of how the β143 His→Asp mutation affects the protein's dynamics, stability, and interaction with ligands.
MD simulations can be employed to model the behavior of the mutant hemoglobin over time, revealing changes in flexibility, domain motions, and the stability of inter-subunit interfaces. proquest.com Such simulations can predict how the substitution alters the intricate network of hydrogen bonds and salt bridges that govern the allosteric transitions in hemoglobin. Furthermore, computational approaches can be used to model the oxygen dissociation curve and predict the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated), offering a theoretical framework to compare with experimental findings. proquest.com These in silico studies can guide further experimental work and provide a deeper understanding of the molecular basis of any observed functional abnormalities in this compound. A study on Hemoglobin Syracuse (β143 His→Pro) showed that the proline substitution disrupts the helical configuration and likely prevents the formation of salt bonds important for stabilizing the deoxy structure nih.gov.
Exploration of Novel Diagnostic Modalities for Rare Hemoglobin Variants
The accurate and timely diagnosis of rare hemoglobin variants like Rancho Mirage is crucial for appropriate patient management and genetic counseling. While traditional methods like electrophoresis and high-performance liquid chromatography (HPLC) are effective for common variants, they may not always definitively identify rare variants.
Future diagnostic approaches should incorporate advanced techniques with higher resolution and specificity. Next-generation sequencing (NGS) of the globin genes is a powerful tool for identifying the precise genetic mutation responsible for the variant. eurobloodnet.euuic.esnih.govnih.govashpublications.org This method can overcome the limitations of protein-based assays and is particularly useful in cases with ambiguous or unusual findings. Mass spectrometry (MS) is another promising technique that can accurately determine the mass of the globin chains, allowing for the detection of variants based on changes in their molecular weight. nih.govchl.co.nzthermofisher.comashpublications.orgnih.gov The integration of these advanced modalities into diagnostic algorithms will improve the detection and characterization of rare hemoglobinopathies, including this compound.
Initiatives for Global Surveillance and Establishment of Centralized Registries for Rare Hemoglobinopathies
Due to their low prevalence, the comprehensive study of rare hemoglobin variants like Rancho Mirage is challenging for individual research centers. Global collaboration is essential to pool data, share resources, and build a more complete picture of the clinical spectrum and natural history of these conditions.
Q & A
Q. What methodologies are recommended for initial screening and confirmation of hemoglobin Rancho Mirage in clinical research?
this compound (βCd143 His→Asp) is typically detected using high-performance liquid chromatography (HPLC) due to its distinct elution profile, which differentiates it from other variants like Hb D-Punjab. Confirmatory analysis requires β-globin gene sequencing to identify the CAC→GAC mutation at codon 143. Researchers should combine HPLC with capillary electrophoresis for improved resolution and cross-validate findings with Sanger sequencing to avoid misdiagnosis, especially in cases of co-inheritance with other β-chain variants .
Q. What clinical parameters should be prioritized when assessing heterozygous carriers of this compound?
Key parameters include hematocrit levels, erythrocyte indices (MCV, MCH), and arterial oxygen saturation (pO₂). Heterozygous carriers may present with compensatory erythrocytosis due to increased oxygen affinity, necessitating longitudinal monitoring of erythropoietin levels and JAK2 V617F mutation testing to exclude polycythemia vera. Baseline echocardiography is advised to evaluate secondary cardiovascular adaptations .
Q. How can researchers contextualize this compound within existing literature on high-oxygen-affinity variants?
A systematic literature review using PICO (Population: carriers of hemoglobin variants; Intervention: functional studies; Comparison: wild-type hemoglobin; Outcome: oxygen affinity) is critical. Databases like PubMed and Embase should be queried with MeSH terms such as "Hemoglobin Variants," "Oxygen Affinity," and "Erythrocytosis." Secondary sources like the HbVar database provide mutation-specific structural and clinical data .
Advanced Research Questions
Q. How can conflicting data on this compound’s oxygen affinity be resolved across experimental studies?
Discrepancies may arise from methodological differences, such as variations in buffer pH or temperature during oxygen equilibrium curves. Researchers should standardize protocols using purified hemoglobin solutions (e.g., hemolysate preparation) and employ tandem mass spectrometry to quantify 2,3-DPG binding efficiency. Molecular dynamics simulations can further model steric hindrance caused by the His→Asp substitution in the β-chain .
Q. What experimental models are optimal for studying this compound’s allosteric regulation?
Recombinant hemoglobin expression systems (e.g., E. coli models) allow site-directed mutagenesis to isolate the βCd143 mutation. Functional assays, such as oxygen dissociation curves under varying 2,3-DPG concentrations, should be paired with X-ray crystallography to visualize structural perturbations in the heme pocket. Murine transgenic models may elucidate compensatory erythropoietic mechanisms in vivo .
Q. What ethical and methodological considerations apply to longitudinal studies of this compound cohorts?
Studies must comply with IRB guidelines for genetic research, including informed consent for data linkage across biobanks (e.g., NMRC repositories). Sample size calculations should account for the variant’s rarity; collaborations with international consortia (e.g., ENIGMA Hemoglobin) are recommended. Researchers must address incidental findings (e.g., undiagnosed erythrocytosis) through pre-established clinical referral pathways .
Methodological Frameworks for Research Design
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, conflicting reports on erythrocytosis severity could be tested via meta-regression analysis of patient age, co-inherited mutations, and environmental factors (e.g., altitude) .
- Experimental Design : Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative studies exploring patient experiences with venesection therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
